molecular formula C11H11NO2S B183001 Ethyl 5-amino-1-benzothiophene-2-carboxylate CAS No. 25785-10-8

Ethyl 5-amino-1-benzothiophene-2-carboxylate

Cat. No.: B183001
CAS No.: 25785-10-8
M. Wt: 221.28 g/mol
InChI Key: CHFISKGSWVIUIX-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C11H11NO2S and a molecular weight of 221.28 g/mol It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure

Scientific Research Applications

Ethyl 5-amino-1-benzothiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for Ethyl 5-amino-1-benzothiophene-2-carboxylate is not explicitly mentioned in the search results. For a detailed understanding of its mechanism of action, it is recommended to refer to peer-reviewed papers or technical documents related to this compound .

Safety and Hazards

Ethyl 5-amino-1-benzothiophene-2-carboxylate is labeled with the GHS07 pictogram, indicating that it is an irritant . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-benzothiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of ethyl 2-bromo-3-oxobutanoate with thiourea to form the intermediate ethyl 2-amino-3-oxobutanoate. This intermediate then undergoes cyclization with sulfur to yield the desired benzothiophene derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 5-amino-1-benzothiophene-2-carboxylate can be compared with other benzothiophene derivatives:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

ethyl 5-amino-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFISKGSWVIUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377452
Record name ethyl 5-amino-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25785-10-8
Record name ethyl 5-amino-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 5-nitro-benzo[b]thiophene-2-carboxylic acid ethyl ester (10.52 g, 41.89 mmol) and 10% Pd/C (1.1 g) in 450 mL of EtOH was hydrogenated under 1 atm of H2 for 4 d at rt. The reaction mixture was filtered and the filtrate was concentrated and dried to give 5-amino-benzo[b]thiophene-2-carboxylic acid ethyl ester as a green solid. A parallel reaction was preformed on 10.61 g of 5-nitro-benzo[b]thiophene-2-carboxylic acid ethyl ester in the same manner. A total of 18.37 g of 5-amino-benzo[b]thiophene-2-carboxylic acid ethyl ester was obtained. MS (EI): cal'd 222.0 (MH+), exp 222.2 (MH+). Procedure for Acylation
Quantity
10.52 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
1.1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

Raney Nickel (1 g) and hydrazine hydrate (3 ml) was added to ethyl 5-nitrobenzo[b]thiophene-2-carboxylate (25 g) (obtained as described in Syn. Comm., (1991), 21, 959-964) in ethanol (500 ml) at 60° C. A vigorous reaction ensued and the mixture refluxed. Further portions of Raney Nickel (1 g) and hydrazine hydrate (3 ml) were added at 10 minute intervals until a total of 15 ml had been added and the mixture was then refluxed for 90 minutes. The hot mixture was filtered and the filtrate evaporated. The residue was dissolved in hot ethanol (300 ml) and activated charcoal was added. The mixture was filtered and the filtrate evaporated to dryness to give ethyl 5-aminobenzo[b]thiophene-2-carboxylate (18 g) as a pale yellow solid. The solid was added to a stirred mixture of concentrated hydrochloric acid (50 ml) and water (130 ml) at -0C. A solution of sodium nitrite (5.6 g) in water (20 ml) was added slowly and then the mixture was allowed to stir at 0° C. for a further 30 minutes. A solution of potassium iodide (130 g) in water (200 ml) was then added. The mixture was allowed to warm to ambient temperature and then heated at 50° C. for 30 minutes. The mixture was allowed to cool, extracted with chloroform (150 ml) and the organic layer washed with sodium metabisulphite solution. The organic phase was dried (MgSO4) and evaporated to give a brown oil. The oil was purified by chromatography on silica using a gradient of hexane increasing to 10% ethyl acetate/hexane. The appropriate fractions were combined and evaporated to give ethyl 5-iodobenzo[b]thiophene-2-carboxylate (14 g) as an oil; NMR (d6 -DMSO): 1.35 (t, 3H), 4.4 (q, 2H), 7.8 (dd, 1H), 7.9 (d, 1H), 8.15 (s, 1H), 8.45 (d, 1H).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two

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